4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine.
Formamido Group Addition: The formamido group is added through a formylation reaction using formic acid or formamide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target. The tert-butoxycarbonyl group may play a role in protecting the active site of the molecule, while the formamido group may facilitate binding to the target.
Comparison with Similar Compounds
Similar Compounds
- **4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}benzoic acid)
- **{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}boronic acid
- **2-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid
Uniqueness
4-({1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}formamido)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H24N2O5 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C14H24N2O5/c1-14(2,3)21-13(20)16-9-5-6-10(16)12(19)15-8-4-7-11(17)18/h10H,4-9H2,1-3H3,(H,15,19)(H,17,18) |
InChI Key |
FXBPKENYOGLSOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.